molecular formula C22H21ClFN3O3 B2609156 1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775482-26-2

1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2609156
CAS No.: 1775482-26-2
M. Wt: 429.88
InChI Key: PYUMOFNJDXJJJL-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C22H21ClFN3O3 and its molecular weight is 429.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, related to the queried chemical, was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid. It was characterized by various spectroscopic methods and X-ray diffraction studies, indicating its potential for further biological evaluation (Sanjeevarayappa et al., 2015).

Antimicrobial Activities

Another related compound, involving 1,2,4-triazole derivatives, was synthesized and exhibited notable antimicrobial activities. These derivatives were prepared from various ester ethoxycarbonylhydrazones and primary amines, demonstrating the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2007).

Aurora Kinase Inhibition

A compound closely related to the query showed promise as an Aurora kinase inhibitor, potentially useful for cancer treatment. The specific molecular structure was detailed, highlighting the potential therapeutic applications of such compounds in oncology (ロバート ヘンリー,ジェームズ, 2006).

Oxindole Synthesis via Palladium‐catalyzed CH Functionalization

The synthesis of related compounds through palladium-catalyzed CH functionalization was explored, providing insights into novel synthetic routes for creating complex molecules with potential biological activities (Magano et al., 2014).

Protoporphyrinogen IX Oxidase Inhibitors

Research on trifluoromethyl-substituted compounds, including structures similar to the queried chemical, revealed their role as protoporphyrinogen IX oxidase inhibitors. This suggests potential applications in developing herbicides or antimicrobial agents (Li et al., 2005).

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O3/c1-29-17-5-2-15(3-6-17)21-25-20(30-26-21)12-14-8-10-27(11-9-14)22(28)18-7-4-16(24)13-19(18)23/h2-7,13-14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUMOFNJDXJJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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